Ring Strain and Conformational Restriction
The cyclobutane ring in 1-benzylcyclobutanecarboxylic acid (CAS 114672-02-5) introduces significant ring strain (approx. 26.5 kcal/mol) and a defined puckered conformation, which restricts the spatial orientation of the attached benzyl and carboxyl groups [1]. This is a key differentiator from less-strained and more flexible cycloalkyl analogs like 1-benzylcyclopentanecarboxylic acid (CAS 220875-85-4). The increased conformational constraint of the cyclobutane core can reduce the entropic penalty upon binding to a biological target and slow metabolic degradation by cytochrome P450 enzymes, as the rigid scaffold is less accessible to oxidative metabolism [2].
| Evidence Dimension | Ring Strain Energy (Approx.) |
|---|---|
| Target Compound Data | ~26.5 kcal/mol (Cyclobutane) |
| Comparator Or Baseline | ~6.5 kcal/mol (Cyclopentane) for 1-Benzylcyclopentanecarboxylic acid |
| Quantified Difference | 4.1-fold higher strain energy |
| Conditions | Calculated based on standard cycloalkane ring strain values |
Why This Matters
Higher ring strain correlates with a more defined 3D shape, which can enhance target selectivity and reduce off-target effects, a critical factor in lead optimization.
- [1] Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. View Source
- [2] Talele, T. T. (2018). Opportunities for Tapping into Three-Dimensional Chemical Space through a Quaternary Carbon. Journal of Medicinal Chemistry, 61(14), 6084-6106. View Source
